![molecular formula C8H7ClN2 B1365167 2-Chloro-5-methyl-1H-benzo[d]imidazole CAS No. 4887-94-9](/img/structure/B1365167.png)
2-Chloro-5-methyl-1H-benzo[d]imidazole
Overview
Description
2-Chloro-5-methyl-1H-benzo[d]imidazole (CAS: 4887-94-9) is a benzimidazole derivative characterized by a chlorine substituent at position 2 and a methyl group at position 5 of the fused benzene ring. This heterocyclic compound is part of the imidazole family, which is renowned for its planar structure, aromaticity, and dual nitrogen atoms with distinct basicity . Benzimidazoles are widely studied due to their versatility in pharmaceuticals, materials science, and catalysis. The methyl and chloro substituents in this compound influence its electronic properties, solubility, and intermolecular interactions, making it a valuable intermediate in drug discovery and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-1H-benzo[d]imidazole typically involves the cyclization of o-phenylenediamine derivatives with appropriate reagents. One common method is the reaction of 4-chloro-2-nitroaniline with acetic anhydride, followed by reduction and cyclization to form the desired benzimidazole compound . Another approach involves the use of 2-chloro-5-methylbenzaldehyde and o-phenylenediamine under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methyl group.
Major Products Formed
Substitution: Products include various substituted benzimidazoles with different functional groups.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include amines or other reduced derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzo[d]imidazole derivatives, including 2-chloro-5-methyl-1H-benzo[d]imidazole. These compounds exhibit significant activity against various pathogens, including resistant strains of bacteria and fungi.
Table 1: Antimicrobial Activity of this compound Derivatives
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | < 1 µg/mL |
Mycobacterium smegmatis | 3.9 µg/mL |
Candida albicans | 3.9 µg/mL |
This compound has been shown to inhibit biofilm formation and kill cells in mature biofilms, making it a candidate for further development in treating infections associated with biofilms .
Orexin Receptor Antagonism
Another significant application of this compound is in the field of neuropharmacology, specifically as an orexin receptor antagonist. Research indicates that derivatives of benzimidazole can be utilized to develop non-peptide antagonists aimed at treating conditions such as sundown syndrome in dementia patients.
Case Study: Orexin Receptor Antagonists
In a study involving the synthesis of benzimidazole derivatives, it was found that certain compounds exhibited potent antagonistic activities on human orexin receptors, which are implicated in sleep-wake regulation . This suggests potential therapeutic applications in managing sleep disorders associated with neurodegenerative diseases.
Chemical Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The compound can be synthesized through various methodologies, including:
- Nucleophilic Substitution : Utilizing chlorinated precursors and methylated reagents.
- Cyclization Reactions : Forming the benzimidazole structure through cyclization of appropriate amine and carboxylic acid derivatives.
Table 2: Synthesis Pathways for this compound
Methodology | Key Reagents | Yield (%) |
---|---|---|
Nucleophilic Substitution | Chlorinated methyl compounds | >80 |
Cyclization | Amine + Carboxylic acid derivatives | >75 |
These methods demonstrate the versatility of the compound's synthesis, allowing for modifications that enhance its biological activity .
Future Directions and Research Opportunities
The ongoing research into the applications of this compound suggests several avenues for future exploration:
- Enhanced Antimicrobial Formulations : Investigating combinations with other antimicrobial agents to improve efficacy against resistant strains.
- Neuropharmacological Studies : Further exploration of its role as an orexin receptor antagonist could lead to novel treatments for sleep disorders linked to neurodegenerative diseases.
- Molecular Docking Studies : Utilizing computational methods to predict interactions with biological targets can streamline the development of more effective derivatives.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-1H-benzo[d]imidazole varies depending on its application:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The table below compares 2-Chloro-5-methyl-1H-benzo[d]imidazole with key analogs differing in substituents at positions 2 and 5:
Key Observations :
- Electronic Effects : The electron-withdrawing Cl at position 2 enhances electrophilic substitution reactivity. Methoxy (OCH₃) and fluoro (F) groups at position 5 modulate solubility and lipophilicity. Methoxy derivatives exhibit higher aqueous solubility due to polar oxygen, while fluoro substituents improve bioavailability in drug candidates .
- Steric and Molecular Weight : The iodo substituent (I) increases molecular weight significantly, making it useful in X-ray crystallography for heavy atom derivatization .
- Biological Activity : Methyl and chlorophenyl groups correlate with antimicrobial and anticancer properties. For example, 2-(2-Chlorophenyl)-5-methyl-1H-benzimidazole demonstrates antifungal activity, likely due to its planar structure enabling DNA intercalation .
Biological Activity
2-Chloro-5-methyl-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including kinases and bacterial quorum sensing systems.
Kinase Inhibition
Research indicates that this compound functions as a selective inhibitor of Aurora A kinase. The compound exhibits a low IC50 value of approximately 2 nM, indicating potent inhibition. Structural studies revealed that it binds to the hinge region of Aurora A, forming hydrogen bonds that stabilize the inhibitor in the active site . This binding mode is crucial for its selectivity and efficacy against other kinases.
Antimicrobial Activity
In addition to its kinase inhibition, this compound has shown significant antibacterial properties, particularly against Pseudomonas aeruginosa. The mechanism involves interference with quorum sensing, a communication system that regulates virulence and biofilm formation in bacteria. The compound has been reported to reduce pyocyanin production and biofilm maturation in laboratory strains .
Structure-Activity Relationship (SAR)
The SAR studies have provided insights into how modifications to the benzimidazole scaffold can enhance biological activity. For instance, substituents at various positions on the benzimidazole ring influence both potency and selectivity against specific targets. The introduction of hydroxyl or carboxyl groups has been shown to improve inhibitory activity significantly .
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of this compound through various experimental models:
- Kinase Selectivity : A kinome scan demonstrated that the compound selectively inhibited Aurora A over Aurora B and C, showcasing a binding affinity (KD) of 5 nM for Aurora A .
- Antimicrobial Efficacy : In vitro assays revealed that derivatives of this compound exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria, indicating strong antibacterial activity .
- Cytotoxicity Studies : Evaluations in human cell lines (e.g., A549 adenocarcinoma cells) showed that while the compound is effective against bacterial pathogens, it also requires careful assessment for cytotoxic effects at therapeutic doses .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship Insights
Compound Modification | Observed Effect |
---|---|
Hydroxyl Group at Position 5 | Increased potency (IC50 = 2.3 μM) |
Carboxyl Group | Similar activity to hydroxyl |
N-Methylation | Loss of activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-5-methyl-1H-benzo[d]imidazole, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves cyclocondensation of o-phenylenediamine derivatives with substituted aldehydes under acidic conditions. For example, using p-toluenesulfonic acid (p-TSA) in DMF under reflux (100°C) achieves moderate yields . Solvent-free synthesis with nano montmorillonite clay as a catalyst at room temperature improves atom economy and reduces reaction time (yields: 65–85%) . Optimization includes varying stoichiometry (1:1.2 molar ratio of diamine to aldehyde) and catalyst loading (5–10 wt%) . Purification via flash chromatography (silica gel, PE:EA = 10:1) ensures high purity .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Store the compound in a dry, ventilated area away from heat sources and incompatible materials (e.g., oxidizers) . Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact. In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical attention . For spills, neutralize with inert adsorbents and dispose of waste via approved chemical disposal protocols .
Advanced Research Questions
Q. How can structural modifications (e.g., substituent variation) enhance the biological activity of this compound derivatives?
- Methodological Answer : Substituent effects on bioactivity can be systematically studied via structure-activity relationship (SAR) analysis. For instance:
- Antimicrobial activity : Introducing electron-withdrawing groups (e.g., -Cl, -Br) at the 4-position of the phenyl ring increases antibacterial potency against S. aureus and S. typhi (MIC: 8–16 µg/mL) .
- EGFR inhibition : Derivatives with -CH₃ or -Cl at R₂ and R₅ positions (Table 1, ) show improved binding affinity (ΔG: −9.2 kcal/mol) in molecular docking studies. ADMET analysis predicts low hepatotoxicity and high membrane permeability for these analogs .
- Experimental design : Synthesize derivatives via Suzuki coupling or nucleophilic substitution, then validate activity via in vitro cytotoxicity assays (e.g., MTT) .
Q. How can contradictions in catalytic efficiency between nano montmorillonite and SiO₂ catalysts be resolved for benzimidazole synthesis?
- Methodological Answer : Contradictions arise from differing surface acidity and pore structures.
- Nano montmorillonite : Provides Brønsted acid sites, favoring solvent-free, room-temperature reactions (yield: 80%) .
- Nano SiO₂ : Lewis acid dominance requires higher temperatures (80°C) but achieves superior regioselectivity .
Q. What computational strategies are effective for analyzing the binding modes of this compound derivatives with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate interactions with EGFR (PDB ID: 1M17). Key residues (e.g., Met793, Lys745) form hydrogen bonds with the imidazole core .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD values <2.0 Å indicate robust binding .
- Pharmacophore modeling : Identify essential features (e.g., hydrophobic Cl, planar benzimidazole) using Schrödinger’s Phase .
Q. Data Analysis and Interpretation
Q. How should researchers address discrepancies in crystallographic data for benzimidazole derivatives?
- Methodological Answer :
- Single-crystal X-ray diffraction : Validate planarity and dihedral angles (e.g., 61.73° between imidazole and phenyl rings in compound 1 ). Use WinGX for refinement and Mercury for visualization .
- Contradiction resolution : Compare with DFT-optimized geometries (B3LYP/6-31G* basis set). Deviations >0.1 Å suggest experimental artifacts (e.g., crystal packing effects) .
Q. What strategies mitigate variability in cytotoxicity assay results for imidazole-based compounds?
- Methodological Answer :
- Standardize protocols : Use identical cell lines (e.g., HeLa or MCF-7) and incubation times (48–72 hours) .
- Control experiments : Include reference drugs (e.g., doxorubicin) and vehicle controls (DMSO <0.1%).
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to confirm significance (p <0.05) .
Properties
IUPAC Name |
2-chloro-6-methyl-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSHNSLMNALPCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469680 | |
Record name | 2-Chloro-5-methyl-1H-benzo[d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4887-94-9 | |
Record name | 2-Chloro-5-methyl-1H-benzo[d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-methyl-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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